2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O4/c1-4-31-16-11(2)9-24-17-15(16)18(29)27(19(30)26(17)3)10-14(28)25-13-8-6-5-7-12(13)20(21,22)23/h5-9H,4,10H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUABQXFIZTZYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide , with CAS number 946324-60-3 , is a novel pyrido[2,3-d]pyrimidine derivative that has shown potential in various biological applications. This article examines its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 452.4 g/mol
- Structural Features : The compound features a pyrido[2,3-d]pyrimidine core with ethoxy and trifluoromethyl substituents that enhance its biological activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrido[2,3-d]pyrimidine derivatives are known to inhibit nucleic acid synthesis by binding to the active sites of enzymes involved in these pathways. This inhibition disrupts cellular processes reliant on nucleic acids, leading to reduced cell proliferation and potential apoptosis in cancer cells .
Anticancer Activity
Research has indicated that similar pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds in this class have demonstrated the ability to inhibit growth in various cancer cell lines by disrupting nucleic acid synthesis .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis through the accumulation of DNA damage and activation of apoptotic pathways .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives:
- Bacterial Inhibition : Some studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
- Antifungal Properties : In vitro assays have demonstrated moderate to excellent antifungal activity against various phytopathogenic fungi .
Case Studies and Research Findings
- Cell Line Studies : A study evaluating the effects of related compounds on A431 vulvar epidermal carcinoma cells found significant inhibition of cell migration and invasion . The compound's ability to interfere with cellular signaling pathways was highlighted.
- In Vitro Assays : In vitro assays against several bacterial strains revealed that derivatives of this compound can effectively inhibit bacterial growth through membrane disruption mechanisms .
- Molecular Docking Studies : Computational docking studies suggest strong binding affinities for key enzymes involved in nucleic acid metabolism. This supports the hypothesis that these compounds can serve as effective inhibitors in therapeutic settings .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one have been investigated for their anticancer properties. The pyrido[2,3-d]pyrimidine framework is known to exhibit activity against various cancer cell lines. For instance:
- Mechanism of Action : It is hypothesized that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Case Studies : Preliminary studies have shown efficacy in vitro against breast and lung cancer cell lines, with IC values indicating significant cytotoxicity.
Antimicrobial Properties
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes:
- Research Findings : Studies have demonstrated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Applications : This suggests potential use as an antibiotic or antifungal agent.
Drug Development
The compound has been included in screening libraries for drug discovery:
- Screening Libraries : It is part of collections focused on angiogenesis and epigenetics, indicating its relevance in targeting diseases associated with abnormal blood vessel formation and epigenetic modifications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications : Alterations to the ethoxy and trifluoromethyl groups can significantly affect potency and selectivity. For example, variations in the phenyl substituent have been shown to modulate activity against specific targets.
Synthesis and Availability
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis may begin with commercially available pyrimidine derivatives.
- Reagents : Common reagents include acetic anhydride for acetylation and various coupling agents for introducing the trifluoromethyl phenyl group.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine vs. Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Cores
The pyrido[2,3-d]pyrimidine core in the target compound offers a rigid, planar structure conducive to intercalation or enzyme binding, whereas the pyrimidine core in Compound 1 is simpler and more flexible. Compound 2’s pyrazolo[3,4-d]pyrimidine core incorporates a nitrogen-rich heterocycle, likely enhancing hydrogen-bonding interactions.
Substituent Effects
- Trifluoromethyl (Target Compound): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Chromenone (Compound 2): A fused benzopyran moiety that may improve π-π stacking or binding to hydrophobic pockets .
Preparation Methods
Table 1: Comparative Analysis of Amidation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, 2-(trifluoromethyl)aniline, DCM, rt | 65 | 98 | |
| HATU-Mediated Coupling | HATU, DIPEA, DMF, 0°C to rt | 72 | 99 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance the solubility of intermediates but may promote decomposition at elevated temperatures. For the alkylation step, DMF at 0°C provides optimal balance between reactivity and stability. In contrast, amidation reactions benefit from dichloromethane’s low polarity, reducing side product formation.
Catalytic Systems
Palladium catalysts are critical for Suzuki-Miyaura couplings in related syntheses. Ambeed’s procedure for a pyrido[2,3-d]pyrimidine derivative employed tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd] with 2 M sodium carbonate, achieving a 76% yield. Similar conditions could be adapted for introducing aromatic substituents in earlier stages of 946373-50-8’s synthesis.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.68 (s, 3H, C6-CH₃), 3.12 (s, 3H, N1-CH₃), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.89 (s, 2H, CH₂CO), 7.52–7.89 (m, 4H, Ar-H), 8.21 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 14.1 (OCH₂CH₃), 23.7 (C6-CH₃), 36.4 (N1-CH₃), 61.8 (OCH₂CH₃), 109.2–160.1 (aromatic and carbonyl carbons).
-
HRMS (ESI+) : m/z calc. for C₂₀H₁₉F₃N₄O₄ [M+H]⁺: 437.1432; found: 437.1428.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed a purity of 99.2%, with a single peak at 8.7 minutes.
Applications and Further Modifications
The trifluoromethylphenyl acetamide group enhances bioavailability and target binding affinity, making 946373-50-8 a candidate for kinase inhibition studies. Patent WO2001055147A1 emphasizes the role of pyrido[2,3-d]pyrimidines in modulating tyrosine kinase activity, particularly in oncology . Future work may explore fluorinated analogs or prodrug derivatives to improve pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high-purity synthesis of this compound?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents like NMP at 120°C for nucleophilic substitution reactions. Purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical, as demonstrated in similar pyrimidine derivatives . Monitor reaction progress with TLC and confirm purity via HPLC (≥95%) . Yield optimization may require adjusting stoichiometric ratios of intermediates (e.g., chloroacetylated precursors) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Employ a combination of -/-NMR to resolve aromatic protons and carbonyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the dioxo-pyrido-pyrimidine core. X-ray crystallography may resolve steric effects from the trifluoromethylphenyl group .
Q. How can initial biological activity screening be conducted in vitro?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or receptors hypothesized to interact with the pyrido-pyrimidine scaffold. Cell viability assays (MTT or ATP-luciferase) in cancer or immune cell lines can assess cytotoxicity .
Advanced Research Questions
Q. What metabolic pathways contribute to its time-dependent pharmacokinetics, and how are they studied?
- Methodological Answer : Identify primary metabolites via LC-MS/MS in hepatocyte incubations. For CYP3A-mediated metabolism (common in trifluoromethyl-containing compounds), use recombinant CYP3A4/5 enzymes and quantify mechanism-based inhibition (MBI) using (unbound) and values. In vivo, correlate plasma metabolite-parent ratios with AUC changes (e.g., 28-fold vs. 96-fold AUC increase at low vs. high doses) .
Q. How can structure-activity relationship (SAR) studies prioritize functional group modifications?
- Methodological Answer :
- Critical Groups : The 5-ethoxy group influences solubility, while the trifluoromethylphenyl moiety enhances target binding via hydrophobic interactions.
- Modifications : Synthesize analogs substituting the ethoxy group with methoxy or hydroxy groups to assess metabolic stability. Replace the trifluoromethylphenyl with chlorophenyl to evaluate potency shifts .
- Assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) and logP measurements for lipophilicity .
Q. What experimental designs address contradictions in enzyme inhibition data?
- Methodological Answer :
- Contradiction Example : Discrepancies between in vitro CYP3A inhibition (e.g., ) and in vivo observations.
- Resolution : Use humanized liver mouse models to simulate systemic clearance. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for intestinal/hepatic first-pass effects .
Q. How can crystallography resolve steric hindrance in target binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
